molecular formula C25H25N3O B376106 N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide CAS No. 325822-13-7

N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide

Cat. No.: B376106
CAS No.: 325822-13-7
M. Wt: 383.5g/mol
InChI Key: QKFRQNSVXQXLOV-UHFFFAOYSA-N
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Description

N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with cyano, cyclohexyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction forms the pyrrole derivative, which is then further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to enzymes or receptors. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

325822-13-7

Molecular Formula

C25H25N3O

Molecular Weight

383.5g/mol

IUPAC Name

N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)acetamide

InChI

InChI=1S/C25H25N3O/c1-18(29)27-25-22(17-26)23(19-11-5-2-6-12-19)24(20-13-7-3-8-14-20)28(25)21-15-9-4-10-16-21/h2-3,5-8,11-14,21H,4,9-10,15-16H2,1H3,(H,27,29)

InChI Key

QKFRQNSVXQXLOV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Canonical SMILES

CC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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